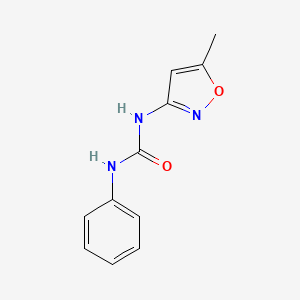

1-(5-Methylisoxazol-3-yl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-7-10(14-16-8)13-11(15)12-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJMOHJJEZDMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936749 | |

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16279-38-2 | |

| Record name | NSC204622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 1 5 Methylisoxazol 3 Yl 3 Phenylurea

General Synthetic Strategies for Arylurea Compounds Incorporating Isoxazole (B147169) Moieties

The construction of arylurea compounds that feature an isoxazole ring relies on established organic chemistry principles, combining the synthesis of the heterocyclic precursor with the formation of the urea (B33335) linkage.

The formation of a urea bond is a fundamental transformation in organic synthesis. The most common and straightforward method for preparing unsymmetrical ureas is the reaction between an amine and an isocyanate. nih.gov This reaction is typically efficient and proceeds by the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The process is generally conducted in a suitable inert solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF), at room temperature, and does not require a base or catalyst. nih.gov

Alternative strategies for urea formation exist to avoid the use of potentially hazardous isocyanates. One such method involves the use of 3-substituted dioxazolones, which serve as precursors to generate isocyanate intermediates in situ under mild heating. Another approach is the direct reaction of amines with urea, which can proceed at elevated temperatures (80–90 °C) in aqueous media, presenting a greener alternative. nih.gov

The key heterocyclic building block for the target molecule is 3-amino-5-methylisoxazole (B124983). This precursor can be synthesized through several routes. A prevalent method involves the cyclization of a β-ketonitrile with hydroxylamine (B1172632). nih.gov

A detailed, three-step industrial preparation method has been disclosed which avoids common issues like the formation of isomers. google.com

Formation of Acetylacetonitrile: The synthesis begins with the reaction between ethyl acetate (B1210297) and acetonitrile (B52724) in the presence of a strong metal base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to form acetylacetonitrile. google.com

Hydrazone Formation: The resulting acetylacetonitrile is then reacted with p-toluenesulfonyl hydrazide in an alcohol solvent under reflux to produce the corresponding hydrazone. google.com

Cyclization: In the final step, the hydrazone undergoes a ring-closing reaction with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate to yield the final product, 3-amino-5-methylisoxazole. google.com This cyclization is typically performed at temperatures between 65-90 °C in a solvent like diethoxymethane (B1583516) or 2-methyltetrahydrofuran. google.com

Another patented method describes the reaction of nitrile compounds, such as 2-bromocrotononitrile or tetrolonitrile, with hydroxyurea (B1673989) in the presence of an alkali metal hydroxide, maintaining a specific pH range (10.1 to 13) to achieve high purity and yield. google.com

The phenyl group is introduced during the final step of urea formation. In the most direct synthetic pathway, the phenyl moiety is incorporated by using phenyl isocyanate as a key reagent. nih.govnih.gov When 3-amino-5-methylisoxazole reacts with phenyl isocyanate, the nitrogen atom of the isoxazole amine attacks the isocyanate carbon, directly installing the phenyl-substituted portion of the urea. nih.gov This approach is highly convergent, bringing together the two main fragments of the molecule in a single, efficient step.

Specific Synthetic Routes to 1-(5-Methylisoxazol-3-yl)-3-phenylurea

The specific synthesis of the title compound is a direct application of the general principles outlined above, combining the isoxazole amine precursor with a phenyl-containing reagent.

The most direct and widely applied method for synthesizing this compound is the reaction between 3-amino-5-methylisoxazole and phenyl isocyanate. nih.gov A general procedure for this type of reaction involves dissolving the amine precursor in an appropriate solvent, followed by the addition of the isocyanate. nih.govnih.gov

The reaction mixture is stirred at room temperature until analysis, for example by Thin Layer Chromatography (TLC), indicates the complete consumption of the starting materials. nih.gov Upon completion, the solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to afford the pure this compound. nih.gov

Table 1: Reagents for the Synthesis of this compound

| Reagent | Role |

|---|---|

| 3-Amino-5-methylisoxazole | Nucleophile (Amine Precursor) |

| Phenyl Isocyanate | Electrophile (Source of Phenyl Moiety) |

The reaction mechanism for the formation of this compound from 3-amino-5-methylisoxazole and phenyl isocyanate is a classic example of nucleophilic addition.

The process unfolds as follows:

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the exocyclic nitrogen atom of 3-amino-5-methylisoxazole. This nitrogen atom acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the phenyl isocyanate molecule.

Formation of an Intermediate: This attack results in the formation of a transient, zwitterionic intermediate. In this intermediate, the nitrogen from the isoxazole amine bears a positive formal charge, and the oxygen of the former isocyanate group carries a negative charge.

Proton Transfer: The intermediate rapidly undergoes an intramolecular proton transfer. The proton from the positively charged amine nitrogen is transferred to the negatively charged nitrogen of the isocyanate-derived portion, a process that can be facilitated by the solvent.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-5-methylisoxazole |

| Phenyl Isocyanate |

| Tetrahydrofuran (THF) |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| 3-Substituted Dioxazolones |

| Ethyl Acetate |

| Acetonitrile |

| Acetylacetonitrile |

| p-Toluenesulfonyl Hydrazide |

| Hydroxylamine Hydrochloride |

| Potassium Carbonate |

| Diethoxymethane |

| 2-Methyltetrahydrofuran |

| 2-Bromocrotononitrile |

| Tetrolonitrile |

| Hydroxyurea |

| Sodium Hydride (NaH) |

Optimization of Synthetic Yields and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and the formation of by-products. While specific optimization studies for the direct synthesis of this compound are not extensively detailed, general principles can be drawn from the synthesis of analogous 1,3-disubstituted ureas.

Key parameters that are typically manipulated to enhance yield and purity include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, the synthesis of phenylurea derivatives often involves the reaction of an amine with an isocyanate. The reaction progress can be influenced by the solvent's polarity and the temperature, with many procedures carried out at room temperature or with gentle heating. nih.govnih.gov In one described general procedure for synthesizing phenylurea derivatives, phenyl isocyanate is reacted with an appropriate amine in a dry solvent like dichloromethane under a nitrogen atmosphere and stirred for several hours at room temperature, after which the product is isolated by filtration. nih.govnih.gov

Purification strategies are equally important for obtaining a high-purity product. Common methods include direct filtration of the precipitated product from the reaction mixture, followed by washing with a suitable dry solvent to remove unreacted starting materials and soluble impurities. nih.gov For other analogues, purification involves pouring the reaction mixture into ice-cold water, acidifying to a specific pH, and then filtering the resulting precipitate. nih.gov Yields for such reactions can be quite high, with some reported syntheses of phenylurea analogues achieving yields of around 85%. nih.gov

Derivatization Strategies for this compound Analogues

Derivatization is a key strategy in medicinal chemistry to explore the structure-activity relationship of a lead compound. For this compound, derivatization can be pursued by modifying its core components: the phenyl ring, the isoxazole ring, or by introducing new functional linkages.

Modifications on the Phenyl Ring (e.g., substitutions with various functional groups)

The phenyl ring of the urea moiety is a prime target for modification to generate a library of analogues. Research into related structures demonstrates the synthesis of derivatives by reacting an isocyanate with various substituted anilines. mdpi.com Halogen-containing anilines, such as those with fluorine and chlorine substituents, have been used to create new urea compounds. mdpi.com These substitutions can be placed at different positions (ortho, meta, para) on the phenyl ring to finely tune the molecule's properties. nih.gov

For example, studies on other phenylurea compounds show that substituting the phenyl ring with methyl (CH₃), chloro (Cl), cyano (CN), or methoxy (B1213986) (OCH₃) groups can be readily achieved. nih.gov While in some specific biological contexts these particular substitutions led to a loss of inhibitory activity, they demonstrate the chemical feasibility of such modifications. nih.gov The synthesis generally involves reacting the appropriate substituted phenyl isocyanate with an amine or a substituted aniline (B41778) with a fixed isocyanate precursor. nih.govmdpi.com

| Substituent on Phenyl Ring | Resulting Compound Structure (General) | Reported Yield | Melting Point (°C) |

|---|---|---|---|

| 4-Fluorophenyl | 1-((Adamantyl)(phenyl)methyl)-3-(4-fluorophenyl) urea | 75% | 201–202 |

| 3-Fluorophenyl | 1-((3,5-Dimethyladamantane-1-yl)(phenyl)methyl)-3-(3-fluorophenyl) urea | 31% | 196–197 |

| 4-Chlorophenyl | 1-((Adamantyl)(phenyl)methyl)-3-(4-chlorophenyl) urea | 80% | 208–209 |

| 3-Chlorophenyl | 1-((3,5-Dimethyladamantane-1-yl)(phenyl)methyl)-3-(3-chlorophenyl) urea | 53% | 111–112 |

Structural Variations on the Isoxazole Ring (e.g., changes to the methyl group or isoxazole core)

Modifying the isoxazole ring offers another avenue for creating analogues. While many studies maintain the 5-methylisoxazol-3-yl scaffold as a constant feature, the principles of isoxazole synthesis allow for significant variation. The synthesis of isoxazoles often involves a 1,3-dipolar cycloaddition reaction or the reaction of a hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.

This allows for variations such as:

Altering the C5 substituent: The methyl group at the C5 position could be replaced with other alkyl groups, aryl groups, or functional groups by selecting different starting materials during the synthesis of the isoxazole ring itself.

Changing substituent positions: The core substitution pattern can be altered. For instance, (3-Phenylisoxazol-5-yl)methanol has been synthesized, demonstrating that the phenyl and functionalized alkyl groups can be attached at different positions on the isoxazole ring. researchgate.net

Using alternative heterocyclic cores: In some drug discovery campaigns, the isoxazole ring itself might be selected as a replacement for a benzene (B151609) ring to introduce additional heteroatoms and potential interaction points. nih.gov

Introduction of Sulfonamide Linkages to the Phenylurea-Isoxazole Scaffold

A significant derivatization strategy involves incorporating a sulfonamide group, linking the phenylurea and isoxazole moieties through a benzenesulfonamide (B165840) bridge. A series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido)benzenesulfonamide derivatives have been designed and synthesized. nih.gov The general synthetic route involves reacting a substituted phenyl isocyanate with 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (a derivative of the antibiotic sulfamethoxazole). nih.govwho.int

This approach effectively combines the structural features of phenylurea, isoxazole, and sulfonamide pharmacophores into a single molecular entity. The synthesis of the precursor, sulfamethoxazole, is well-established, providing a readily available starting material for these modifications. who.int

| Compound ID | Substituent on Phenylurea Ring | Chemical Name |

|---|---|---|

| Generic | H (unsubstituted) | N-(5-methylisoxazol-3-yl)-4-(3-phenylureido)benzenesulfonamide |

| 15 | 2-NO₂ | N-(5-methylisoxazol-3-yl)-4-(3-(2-nitrophenyl)ureido)benzenesulfonamide |

| 19 | 4-F | 4-(3-(4-fluorophenyl)ureido)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

| 25 | 3-CH₃ | N-(5-methylisoxazol-3-yl)-4-(3-(m-tolyl)ureido)benzenesulfonamide |

Incorporation into Fused Heterocyclic Systems (e.g., pyrimidoquinolines, as seen in derivatives)

Fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. nih.gov The phenylurea-isoxazole scaffold can serve as a building block for constructing more complex fused ring systems.

A notable example is the synthesis of 3,4-dihydropyrimidine derivatives. who.int In this process, a precursor containing the N-(5-methylisoxazol-3-yl)benzenesulfonamide moiety is first reacted to form a 4-{[2,2-dicyanovinyl)amino] derivative. This intermediate then undergoes cyclization with an appropriate aryl isothiocyanate in the presence of a base (sodium ethoxide in ethanol) to yield a fused dihydropyrimidine (B8664642) ring system. who.int Specifically, this creates compounds like 4-(5-cyano-4-oxo-3-phenyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. who.int The synthesis of fused isoxazoles is also a broad field, indicating the potential for the isoxazole ring itself to be fused with other aromatic or non-aromatic rings. mdpi.com

Catalytic Approaches and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of green chemistry principles to create more efficient and environmentally benign processes. mdpi.com These principles can be applied to the synthesis of this compound and its analogues.

Catalytic Approaches: Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and higher efficiency. mdpi-res.com

Nanocatalysts: For the synthesis of precursors like 3-aminoisoxazoles, magnetic nanocatalysts have been developed. For example, a thioglycolic acid-doped Fe₃O₄ nanoparticle catalyst has been shown to be highly efficient. researchgate.net A key advantage of such magnetic catalysts is their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse for multiple reaction cycles without significant loss of activity. researchgate.net

Solid Acid Catalysts: In the synthesis of related urea compounds like N,N'-biphenylurea from aniline and dimethyl carbonate (a green phosgene (B1210022) alternative), metal aluminophosphates (M-AlPO₄) have been investigated as eco-friendly, solid catalysts. rsc.org These catalysts are amorphous and can be used in liquid-phase reactions under refluxing conditions, with their activity depending on the specific metal used. rsc.org

Green Chemistry Principles:

Alternative Solvents and Conditions: Efforts are made to replace hazardous solvents with greener alternatives or to conduct reactions under solvent-free conditions. semanticscholar.org One-pot multicomponent reactions, where multiple steps are carried out in the same vessel, are favored as they reduce waste and improve efficiency. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The use of dimethyl carbonate instead of the highly toxic phosgene or its derivatives for creating the urea linkage is a classic example of applying green chemistry principles. rsc.org

Bio-based Catalysts: The use of invaluable bio-based and eco-friendly catalysts, such as lactic acid, has been explored for related reactions like the Biginelli reaction to produce tetrahydropyrimidines under solvent-free conditions. semanticscholar.org

By integrating these catalytic and green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and cost-effective.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 1-(5-Methylisoxazol-3-yl)-3-phenylurea, offering insights into its atomic composition and the arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The spectrum, often recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), reveals key structural features. The methyl group on the isoxazole (B147169) ring typically appears as a singlet. The protons of the phenyl group exhibit characteristic multiplets in the aromatic region of the spectrum. The proton on the isoxazole ring also presents as a singlet. The two N-H protons of the urea (B33335) linkage give rise to separate signals, which can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is typically observed at a characteristic downfield chemical shift. The carbon atoms of the phenyl and isoxazole rings appear in distinct regions of the spectrum, and the methyl carbon of the isoxazole ring gives a signal at a higher field.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Isoxazole-CH₃ | ~2.4 | ~12.0 |

| Isoxazole-CH | ~6.5 | ~97.0 |

| Phenyl-H | ~7.0-7.5 (m) | ~118.0, ~122.0, ~129.0 |

| Urea-NH (isoxazole side) | ~9.0 (s) | - |

| Urea-NH (phenyl side) | ~8.7 (s) | - |

| Isoxazole-C-NH | - | ~158.0 |

| Isoxazole-C-O | - | ~170.0 |

| Urea-C=O | - | ~152.0 |

| Phenyl-C-NH | - | ~140.0 |

| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound is approximately 217.23 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is a critical confirmation of its elemental composition.

The fragmentation of this compound under mass spectrometric conditions can occur at several points, primarily at the urea linkage. Common fragmentation pathways may involve the cleavage of the C-N bonds of the urea moiety, leading to the formation of characteristic fragment ions. For instance, cleavage could result in the formation of a phenyl isocyanate fragment or a 3-amino-5-methylisoxazole (B124983) fragment, providing further evidence for the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum, often obtained using a KBr-pellet technique, displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for this compound include:

N-H Stretching: The N-H bonds of the urea group typically show absorption bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the urea is expected in the range of 1630-1680 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the phenyl ring are observed in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Chromatographic Purity Assessment and Isolation Methods

Chromatographic techniques are essential for both purifying the synthesized this compound and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification in various samples. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is usually performed using a UV detector, as the phenyl and isoxazole rings are chromophores that absorb UV light. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Column Chromatography for Purification

Following its synthesis, this compound is often purified by column chromatography to remove unreacted starting materials and byproducts. This technique separates compounds based on their differential adsorption to a stationary phase.

For a compound of intermediate polarity like this compound, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve good separation. The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified compound. Research on similar isoxazole derivatives has utilized solvent systems such as ethyl acetate (B1210297)/petroleum ether for purification via flash column chromatography.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of its constituent elements, researchers can confirm that the synthesized product has the expected atomic composition. For this compound, with a molecular formula of C₁₁H₁₁N₃O₂, the theoretical elemental composition can be precisely calculated.

Theoretical Composition:

Based on the molecular formula and the atomic weights of carbon (12.01 u), hydrogen (1.008 u), nitrogen (14.01 u), and oxygen (16.00 u), the expected elemental percentages are:

Carbon (C): 60.82%

Hydrogen (H): 5.10%

Nitrogen (N): 19.34%

Oxygen (O): 14.73%

Experimental Verification:

In a typical research setting, the synthesized this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. From these measurements, the percentages of carbon, hydrogen, and nitrogen in the original sample are determined. The oxygen percentage is typically calculated by difference.

The experimentally determined values are then compared to the theoretical percentages. A close correlation between the found and calculated values, generally within a ±0.4% margin, provides strong evidence for the compound's purity and correct elemental composition. For many newly synthesized compounds, such as derivatives of phenylurea and isoxazole, this analytical step is a standard procedure for characterization. mdpi.comnih.gov

Table 1: Illustrative Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 60.82 | 60.75 |

| Hydrogen (H) | 5.10 | 5.13 |

| Nitrogen (N) | 19.34 | 19.29 |

Note: The experimental values are representative examples and illustrate a successful compositional verification.

X-ray Diffraction for Solid-State Structural Elucidation

The process involves mounting a suitable single crystal of the compound onto a goniometer and irradiating it with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be constructed, which in turn reveals the atomic positions.

While specific crystallographic data for this compound is not yet publicly documented, studies on closely related isoxazole and phenylurea derivatives provide insight into the expected structural features. researchgate.netnih.gov For instance, in similar structures, the planarity of the phenyl and isoxazole rings, as well as the dihedral angles between them, are key structural parameters. The urea moiety is often involved in hydrogen bonding, which can dictate the supramolecular assembly in the crystal.

Table 2: Representative Crystallographic Data for a Phenylurea-Isoxazole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is illustrative and based on published crystal structures of similar compounds. It serves to represent the type of information obtained from an X-ray diffraction study.

The refinement of the crystal structure would yield a detailed model of the molecule, confirming the connectivity of the 5-methylisoxazole (B1293550) ring, the phenyl group, and the central urea linker. This definitive structural proof is invaluable for understanding the compound's chemical behavior and for designing future derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Role of the Isoxazole (B147169) Moiety in Ligand-Target Interactions

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is a crucial component for the biological activity of this class of compounds. nih.gov This moiety is found in numerous pharmacologically active molecules and contributes significantly to ligand-target interactions. researchgate.netrsc.org The isoxazole nucleus can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are essential for anchoring the ligand within the binding pocket of a biological target. nih.gov

The development of novel synthetic strategies has allowed for extensive exploration of isoxazole derivatives, highlighting the ring's versatility in drug design. rsc.org Its structural and electronic features are key to its ability to act as a pharmacophore. For example, in the context of allosteric modulators for the RORγt nuclear receptor, trisubstituted isoxazoles have been identified as a novel class of inverse agonists, with the isoxazole core playing a pivotal role in orienting the substituents for optimal interaction within an allosteric binding site. nih.gov The specific substitution pattern on the isoxazole ring, such as the 3,5-disubstitution seen in the title compound, is often a critical factor for achieving desired biological outcomes. nih.gov

Significance of the Phenyl Ring Substitutions on Potency and Selectivity

Substituents on the phenyl ring of the urea (B33335) moiety play a critical role in modulating the potency and selectivity of these compounds. The electronic and hydrophobic properties of these substituents can drastically alter the binding affinity for the target protein. For example, in a study of N-(5-methyl-isoxazol-3-yl)-based benzenesulfonamides, various substitutions on the phenylureido portion led to a range of inhibitory activities against different human carbonic anhydrase isoforms. rsc.org

In a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, the addition of an electron-rich fused ring system to the phenyl group was found to be beneficial for antiproliferative activity. nih.gov This led to the discovery of compounds with high potency and selectivity against cancer cells. nih.gov Specifically, a derivative bearing a 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl group, demonstrated superior activity and a desirable pharmacokinetic profile. nih.gov Another related compound, 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, highlights how halogen and methoxy (B1213986) substitutions on the phenyl ring are utilized to fine-tune the molecule's properties. nih.gov

The data below illustrates the impact of phenyl ring modifications on the biological activity of related urea-based inhibitors.

| Compound ID | Phenyl Ring Substitution | Target | Activity (IC₅₀ or Kᵢ) | Reference |

| 16i | 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl) | FLT3-ITD | High Potency | nih.gov |

| 29u | 3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl) | PLK4 | 0.026 µM | e3s-conferences.org |

| 15 | 4-(benzenesulfonamide) with 3-Cl on phenylureido | hCA I, hCA VII | 73.7 µM, 85.8 µM | rsc.org |

| 19 | 4-(benzenesulfonamide) with 3-CH₃ on phenylureido | hCA II | 96.0 µM | rsc.org |

| 25 | 4-(benzenesulfonamide) with 4-F on phenylureido | hCA II | 87.8 µM | rsc.org |

Contributions of the Urea Linkage to Molecular Recognition

The diaryl urea linkage (–NH–CO–NH–) is a cornerstone of the molecular architecture, providing both structural rigidity and crucial hydrogen bonding capabilities. rsc.org This moiety is a privileged scaffold in medicinal chemistry, celebrated for its ability to form strong and directional interactions with biological targets. rsc.org The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). rsc.org

This dual functionality allows the urea linkage to act as a molecular anchor, forming precise hydrogen bonds with amino acid residues in the active site of a protein. rsc.org It is estimated that the urea moiety participates in hydrogen bonding in over 80% of its complexes with proteins, forming an average of 2.1 hydrogen bonds. rsc.org The carbonyl oxygen is a particularly frequent participant, accepting at least one hydrogen bond in the majority of these interactions. rsc.org This robust interaction pattern significantly contributes to the binding affinity and stability of the ligand-protein complex, making the urea linkage a key element in molecular recognition for this class of compounds. rsc.org

Exploration of Stereochemical Influences on Activity (if applicable to chiral derivatives)

The parent compound, 1-(5-Methylisoxazol-3-yl)-3-phenylurea, is an achiral molecule as it does not possess any stereocenters. Therefore, it exists as a single, non-superimposable mirror image and does not exhibit enantiomerism.

The exploration of stereochemical influences on activity would become relevant for derivatives of this compound that incorporate chiral centers. The introduction of a stereocenter, for instance through substitution with a chiral group on either the phenyl ring or the isoxazole moiety, would result in a pair of enantiomers. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles due to the stereospecific nature of biological receptors and enzymes. However, current research literature accessible through searches does not specifically describe the synthesis or differential activity of chiral derivatives of this compound. Studies on other classes of urea derivatives have noted the importance of avoiding chiral carbons to simplify synthesis and biological evaluation. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Receptor/Enzyme Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For 1-(5-Methylisoxazol-3-yl)-3-phenylurea, molecular docking studies can elucidate its potential interactions with various biological targets.

Research on structurally similar isoxazole (B147169) and urea (B33335) derivatives has demonstrated the utility of this approach. For instance, docking studies on isoxazole-carboxamide derivatives have been used to identify potential binding interactions with enzymes like cyclooxygenase (COX). nih.gov In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and the ligand is then computationally "docked" into the active site. The results are often presented as a docking score, which estimates the binding affinity, and a visualization of the binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net

For this compound, a hypothetical docking study against a target like a protein kinase could reveal important interactions. The urea moiety is a well-known hydrogen bond donor and acceptor, a feature crucial for many drug-receptor interactions. nih.gov The isoxazole ring can also participate in various non-covalent interactions. A study on isoxazolyl urea derivatives showed that these compounds could be docked into the active sites of proteins like Janus kinase 2 (JAK2) and cyclin-dependent kinase-2 (CDK2), with the urea group forming critical hydrogen bonds. researchgate.net

Table 1: Illustrative Molecular Docking Results for a Phenyl-Isoxazole-Carboxamide Derivative (A13) against COX-1 and COX-2

| Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Key Interacting Residues (Hypothetical for this compound) |

|---|---|---|---|

| COX-1 | 64 | 4.63 | Arg120, Tyr355 |

| COX-2 | 13 | Arg120, Tyr355, Val523 |

Data derived from a study on related isoxazole-carboxamide derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogues. For this compound, a QSAR study would involve compiling a dataset of structurally related compounds with their measured biological activities and then using statistical methods to build a predictive model.

QSAR studies have been successfully applied to both phenylurea and isoxazole-containing compounds. For example, a QSAR analysis of phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents revealed that lipophilicity is a key driver of activity. nih.gov Such models often use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov

A hypothetical QSAR model for a series of isoxazole-urea derivatives could be developed using techniques like multiple linear regression (MLR) or artificial neural networks (ANN). kfupm.edu.sa The descriptors in such a model might include topological indices, quantum chemical parameters, or 3D descriptors. The resulting QSAR equation would allow for the prediction of the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Table 2: Examples of Molecular Descriptors Commonly Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Topological | Wiener Index | Molecular branching and size |

| Thermodynamic | LogP | Lipophilicity/hydrophobicity |

| Quantum Chemical | HOMO/LUMO Energies | Electron donating/accepting ability |

This table presents examples of descriptors used in QSAR studies of various chemical series. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a molecular complex over time. For this compound, MD simulations can be used to study its conformational flexibility, both in solution and when bound to a biological target. This method can also provide insights into the stability of the ligand-receptor complex and the kinetics of binding.

MD simulations have been employed to study the binding stability of urea-based inhibitors to their target enzymes. mdpi.com For instance, simulations of urea derivatives bound to urease have helped to elucidate the mechanism of inhibition. acs.org In a typical MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict the positions of the atoms at a future time. By running the simulation for a sufficient length of time, the dynamic behavior of the system can be observed.

For a complex of this compound with a target protein, an MD simulation could reveal how the ligand and protein adapt to each other upon binding. It could also be used to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. Studies on other urea-containing compounds have shown that MD simulations can reveal the importance of specific interactions, such as the stability of hydrogen bonds formed by the urea moiety. mdpi.comresearchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and reactivity of molecules. These methods can provide highly accurate information about molecular geometry, vibrational frequencies, and electronic properties. For this compound, DFT calculations can be used to understand its intrinsic chemical properties.

DFT studies have been widely used for isoxazole derivatives to calculate parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's reactivity. researchgate.netnih.govnih.gov The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule. irjweb.com DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which show the charge distribution on the surface of the molecule and can predict sites for electrophilic and nucleophilic attack.

A DFT study on this compound would likely involve optimizing its geometry and then calculating a range of electronic properties. The results could provide insights into its reactivity and potential metabolic fate. For example, the calculated bond dissociation energies could indicate which parts of the molecule are most susceptible to metabolism. espublisher.com

Table 3: Illustrative DFT-Calculated Properties for an Isoxazole Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Related to electron-donating ability |

| LUMO Energy | -1.2 eV | Related to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

These values are representative of those obtained in DFT studies of isoxazole derivatives. researchgate.net

Cheminformatics and Data Mining for Compound Landscape Analysis

Cheminformatics and data mining techniques are used to analyze large datasets of chemical information to identify trends and patterns. For this compound, these approaches can be used to explore the chemical space around this compound and to identify other molecules with similar properties or potential activities.

By searching large chemical databases, it is possible to find compounds that are structurally similar to this compound and to analyze their reported biological activities. This can provide clues about the potential targets and therapeutic applications of the compound of interest. Combinatorial libraries of isoxazole-based compounds have been synthesized and evaluated, creating large datasets that are amenable to cheminformatics analysis. nih.govresearchgate.net

Furthermore, data mining of scientific literature and patent databases can uncover previously unappreciated connections between chemical structures and biological effects. For a molecule like this compound, a cheminformatics analysis could help to position it within the broader landscape of known bioactive molecules and to suggest new avenues for research. nih.gov The analysis of large compound libraries can also aid in the design of focused libraries for high-throughput screening.

Potential Applications in Research and Development Non Clinical Focus

Development as Chemical Probes for Biological Pathway Elucidation

The phenylurea scaffold is a common feature in compounds designed as inhibitors for various enzymes, including kinases and indoleamine 2,3-dioxygenase 1 (IDO1). For instance, a series of phenylurea derivatives were synthesized and evaluated as IDO1 inhibitors, which are of interest in cancer immunotherapy research. In these studies, the phenylurea moiety is crucial for binding to the enzyme's active site. Although these were not direct analogs of 1-(5-Methylisoxazol-3-yl)-3-phenylurea, they highlight the potential of the core structure to be developed into chemical probes to investigate enzymatic pathways.

Contribution to the Design of Novel Chemical Scaffolds for Biological Research

The isoxazole (B147169) ring is a versatile component in medicinal chemistry, valued for its metabolic stability and ability to participate in various chemical interactions. Similarly, the diarylurea scaffold is recognized for its importance in the development of antiproliferative agents. The combination of these two fragments in this compound represents a novel chemical scaffold. The synthesis of related diarylurea derivatives possessing a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea core has been explored for their anticancer properties. The exploration of such compounds contributes to the library of available chemical scaffolds for screening against various biological targets.

Use in Mechanistic Biology and Biochemistry Studies

Derivatives of phenylurea have been instrumental in studying the mechanisms of enzyme inhibition. For example, analogs of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea have been synthesized and studied as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. These studies involve detailed structure-activity relationship (SAR) analyses to understand how different parts of the molecule interact with the target protein, thereby elucidating the mechanism of action at a molecular level.

Basis for Further Analog Design and Optimization in Pre-clinical Discovery

The synthesis of various analogs of a core structure is a fundamental aspect of pre-clinical drug discovery. Research on related compounds, such as N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, demonstrates this process. Starting from a lead compound, medicinal chemists systematically modify different parts of the molecule—in this case, the phenyl ring and the substituent on the isoxazole—to improve potency, selectivity, and pharmacokinetic properties. The specific compound this compound could theoretically serve as a starting point for such an optimization campaign, should initial screenings reveal any biological activity.

Challenges and Future Research Directions

Development of Analogues with Enhanced Potency and Selectivity for Specific Targets

A primary challenge in the development of isoxazole-urea compounds is achieving high potency and selectivity for a single biological target, which is crucial for minimizing off-target effects. Future research will heavily focus on systematic structure-activity relationship (SAR) studies to design and synthesize novel analogues. For instance, research on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea, a close analogue, has demonstrated that modifications on the phenylurea moiety can lead to highly potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML). nih.govnih.gov

Key strategies for developing enhanced analogues include:

Systematic Modification: Altering substituents on both the isoxazole (B147169) and phenyl rings to probe interactions with the target's binding site. For example, the substitution of the methyl group on the isoxazole ring with a bulkier tert-butyl group has been shown to be favorable in certain kinase inhibitors. nih.govacs.org

Scaffold Hopping: Replacing the phenylurea core with bioisosteric groups to improve properties like solubility and metabolic stability while maintaining or enhancing biological activity.

Introduction of Fused Rings: SAR studies on diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structures have led to the discovery of multi-target inhibitors against several receptor tyrosine kinases (RTKs) like FLT-3, KDR, and PDGFR-β. nih.gov

The table below summarizes the activity of selected N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogues against the FLT3-ITD-bearing MV4-11 cancer cell line, illustrating the impact of structural modifications on potency. nih.gov

| Compound ID | R Group (Substitution on Phenyl Ring) | IC₅₀ (nM) against MV4-11 cells |

| 16a | 4-(Imidazo[1,2-a]pyridin-2-yl) | 1.1 |

| 16d | 4-(7-Fluoroimidazo[1,2-a]pyridin-2-yl) | 0.9 |

| 16i | 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl) | 0.4 |

| 16j | 4-(7-(Methylthio)imidazo[1,2-a]pyridin-2-yl) | 1.0 |

Exploration of Novel Biological Targets for Isoxazole-Urea Compounds

The isoxazole-urea scaffold is versatile, with derivatives showing activity against a range of targets. nih.govresearchgate.netrsc.org A significant future direction is the systematic exploration of novel biological targets beyond the currently known ones. While kinases like FLT3 and other RTKs are prominent targets, the chemical nature of the isoxazole-urea motif suggests potential interactions with other enzyme families and receptor types. nih.govnih.gov

Future screening efforts could focus on:

Kinome-wide Profiling: Testing potent compounds against a broad panel of kinases to identify novel, unexpected targets and to assess selectivity. Diaryl-ureas containing isoxazole structures have shown promise as inhibitors of casein kinase 1δ (CK1δ) and p38 MAP kinase. nih.govacs.org

Enzyme Inhibition Assays: Screening against other enzyme classes, such as cyclooxygenases (COX), for which some isoxazole derivatives have shown inhibitory activity. nih.govnih.gov

Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired physiological effect, followed by target deconvolution to identify the responsible biological molecule. This approach has been successful in identifying antitubercular agents, where isoxazole-urea derivatives have been investigated. nih.gov

GPCRs and Ion Channels: Exploring the potential for isoxazole-urea compounds to modulate G-protein coupled receptors or ion channels, which are major drug target classes.

The diverse biological activities reported for isoxazole-containing compounds underscore the potential for discovering new therapeutic applications. researchgate.netnih.govespublisher.comrsc.org

Advancement of Asymmetric Synthesis and Stereoselective Derivatization

While 1-(5-methylisoxazol-3-yl)-3-phenylurea itself is an achiral molecule, the introduction of stereocenters into its analogues can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. A key challenge lies in the development of efficient and scalable methods for the asymmetric synthesis of chiral isoxazole-urea derivatives.

Future research in this area should focus on:

Catalytic Asymmetric Cycloadditions: Developing novel catalytic systems for the enantioselective 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a fundamental reaction for isoxazole ring formation. organic-chemistry.orgresearchgate.netmdpi.com This would allow for the controlled synthesis of chiral isoxazole precursors.

Stereoselective Functionalization: Devising methods for the stereoselective introduction of functional groups onto a pre-formed isoxazole-urea scaffold. This could involve chiral auxiliaries or catalysts.

Synthesis of Chiral Building Blocks: Creating a library of enantiopure building blocks, such as chiral amines or isocyanates, for incorporation into the urea (B33335) portion of the molecule. For example, chiral pyrrolidine (B122466) scaffolds have been successfully incorporated into isoxazole-based kinase inhibitors. nih.gov

Recent advances in the asymmetric synthesis of functionalized isoxazolines, which are precursors to isoxazoles, provide a strong foundation for this research direction. acs.orgnih.gov The development of squaramide-catalysed asymmetric cycloaddition reactions has also enabled the synthesis of complex dispirooxindoles containing an isoxazole moiety with excellent stereocontrol. rsc.org

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of virtual compounds before their synthesis. Integrating advanced computational methods is essential for the rational design of next-generation isoxazole-urea inhibitors.

Future efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to identify the key structural features that govern biological activity. mdpi.comnih.govresearchgate.net These models can guide the design of new analogues with improved potency.

Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of novel analogues within the active site of their biological targets. nih.govnih.govresearchgate.netorientjchem.orgresearchgate.net Subsequent molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding poses and to understand the dynamic interactions between the ligand and the protein.

Free Energy Calculations: Employing more rigorous computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), to more accurately predict the binding affinities of designed compounds.

Machine Learning and AI: Leveraging artificial intelligence and machine learning algorithms to analyze large datasets from HTS campaigns and virtual screening to identify novel scaffolds and predict ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The table below shows a comparison of experimental and predicted activity values from a 3D-QSAR study on isoxazole derivatives, highlighting the predictive power of these models. mdpi.com

| Compound Class | Experimental pEC₅₀ | Predicted pEC₅₀ (CoMFA) | Predicted pEC₅₀ (CoMSIA) |

| GW4064 | 7.4 | 7.373 | 7.430 |

| PX20606 | 8.0 | 7.965 | 8.053 |

| LY2562175 | 8.4 | 8.243 | 8.356 |

| Cilofexor | 9.0 | 8.901 | 9.032 |

Exploration of Prodrug Strategies for in vivo Research Tool Development

Lead compounds often suffer from suboptimal pharmacokinetic properties, such as poor solubility, low permeability, or rapid metabolism, which can hinder their in vivo efficacy. nih.govnih.gov Prodrug strategies involve chemically modifying a drug into an inactive form that is converted to the active parent drug in vivo. This approach is a promising avenue for developing effective research tools and potential clinical candidates from the isoxazole-urea class.

Future research should investigate:

Improving Aqueous Solubility: Attaching polar promoieties, such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG), to the isoxazole-urea scaffold to enhance water solubility for intravenous administration.

Enhancing Membrane Permeability: Masking polar functional groups with lipophilic moieties to improve absorption across biological membranes.

Targeted Delivery: Designing prodrugs that are selectively activated at the site of action (e.g., in tumor tissues) by specific enzymes that are overexpressed in that environment.

Circumventing First-Pass Metabolism: Modifying metabolically labile sites on the molecule to create a prodrug that is resistant to degradation in the liver, thereby increasing oral bioavailability.

For example, isoxazole esters have been hypothesized to act as prodrugs in the treatment of tuberculosis, suggesting that this strategy is applicable to the isoxazole scaffold. nih.gov

Mechanistic Elucidation at the Atomic and Sub-cellular Levels

A deep understanding of how a compound exerts its biological effect is crucial for rational drug design and optimization. While the primary molecular targets of some isoxazole-urea derivatives are known, the precise molecular interactions and downstream cellular consequences often remain to be fully elucidated.

Future research should aim for:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of isoxazole-urea analogues in complex with their target proteins. This provides definitive, atomic-level detail of the binding mode and guides further SAR efforts. dundee.ac.uk

Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to accurately measure binding kinetics and thermodynamics.

Cellular Mechanism of Action Studies: Investigating the downstream effects of target engagement, such as the inhibition of specific signaling pathways, induction of apoptosis, or cell cycle arrest. nih.govnih.gov

Target Engagement Assays: Developing and utilizing assays that can confirm the compound is binding to its intended target in a cellular or in vivo setting.

Studies on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogues have shown they can inhibit the phosphorylation of their target kinase, FLT3, and induce apoptosis in a concentration-dependent manner, providing a foundation for more detailed mechanistic work. nih.gov

Application of High-Throughput Screening and Automation in Discovery

The discovery of novel isoxazole-urea scaffolds and the identification of new biological targets can be greatly accelerated by the use of high-throughput screening (HTS) and laboratory automation. These technologies allow for the rapid testing of tens of thousands of compounds in a cost-effective and efficient manner.

Future directions in this area include:

Library Synthesis and Screening: Employing automated parallel synthesis to create large, diverse libraries of isoxazole-urea derivatives. These libraries can then be screened against a wide range of biological targets using HTS.

Fragment-Based Screening: Screening libraries of small molecular fragments to identify those that bind weakly to a target. These hits can then be elaborated or linked together to generate potent lead compounds, a strategy well-suited for the modular isoxazole-urea structure.

High-Content Imaging: Using automated microscopy and image analysis to screen for compounds that induce specific cellular phenotypes, providing richer data than traditional single-endpoint assays.

Integration with AI/ML: Combining HTS data with machine learning algorithms to build predictive models that can prioritize compounds for synthesis and testing, thereby optimizing the discovery cycle.

Q & A

What are the optimal synthetic routes for 1-(5-Methylisoxazol-3-yl)-3-phenylurea, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

The compound is typically synthesized via coupling reactions between 1-(5-methylisoxazol-3-yl)ethylamine and phenylurea derivatives. For example, in the preparation of structurally similar compounds, 1-(5-methylisoxazol-3-yl)ethylamine is reacted with activated carbonyl intermediates (e.g., carbamoyl chlorides or mixed carbonates) under reflux in aprotic solvents like DMF or THF. Catalytic bases such as triethylamine are used to neutralize byproducts. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to electrophile), temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis, crystallization from glyme or ethanol-water mixtures improves purity .

How can spectroscopic techniques (NMR, LCMS) be employed to confirm the structure and purity of this compound?

Level: Basic

Methodological Answer:

- 1H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm for the phenyl group), isoxazole protons (δ 6.2–6.5 ppm), and methyl groups (δ 2.3–2.4 ppm). Splitting patterns (e.g., doublets for isoxazole protons) confirm substitution .

- LCMS : Electrospray ionization (ESI) in positive mode detects the molecular ion peak (e.g., m/z 417.1 [M+1]). Purity is assessed via HPLC (C18 column, methanol-water gradient) with UV detection at 254 nm .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves (EN 374 tested), safety goggles, and lab coats. Avoid skin contact due to potential irritancy.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Collect organic waste in halogen-resistant containers to prevent environmental contamination .

How can enantiomeric resolution of chiral derivatives of this compound be achieved?

Level: Advanced

Methodological Answer:

Chiral separation is performed via Supercritical Fluid Chromatography (SFC) using columns like Chiralcel OJ-H with methanol co-solvent (40%). Retention times (e.g., 2.58 min vs. 3.18 min for enantiomers) and purity (>99%) are validated via SFC-MS. Preferential crystallization or enzymatic resolution may supplement chromatographic methods .

What crystallographic strategies are recommended for resolving the 3D structure of this compound derivatives?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is standard. Data collection requires high-resolution (<1.0 Å) crystals grown via vapor diffusion. Twinning and disorder are addressed using the HKLF 5 command in SHELXL. Hydrogen bonding networks (e.g., N-H···O interactions) are analyzed to confirm urea linkage geometry .

How can researchers evaluate the biological activity of this compound in cancer models?

Level: Advanced

Methodological Answer:

- In vitro : Perform cytotoxicity assays (MTT or CellTiter-Glo) on cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 μM. Compare IC50 values against controls.

- Target Studies : Investigate ATP-gated P2X receptor modulation, as phenylurea derivatives are implicated in tumor progression. Use patch-clamp electrophysiology or calcium flux assays .

How should contradictory data on the compound’s solubility and stability be resolved?

Level: Advanced

Methodological Answer:

- Solubility : Test in DMSO, ethanol, and PBS using UV-Vis spectroscopy. For discrepancies, validate via nephelometry.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via HRMS and adjust storage conditions (e.g., inert atmosphere, −20°C) .

What computational methods support the design of this compound analogs with enhanced bioactivity?

Level: Advanced

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like carbonic anhydrase IX.

- QSAR : Develop models using descriptors (e.g., logP, polar surface area) to predict cytotoxicity. Validate with leave-one-out cross-validation .

How does the electronic nature of substituents on the phenyl ring affect the compound’s reactivity and bioactivity?

Level: Advanced

Methodological Answer:

Electron-withdrawing groups (e.g., -CF3) enhance urea hydrogen-bonding capacity, improving receptor affinity. Hammett σ constants correlate with activity trends. Synthesize analogs with para-substituents (e.g., -Cl, -OCH3) and compare via SPR binding assays .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced

Methodological Answer:

- Process Optimization : Switch from batch to flow chemistry for exothermic steps.

- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography.

- Quality Control : Implement PAT (Process Analytical Technology) via inline FTIR to monitor reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.